3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3F5FMC) is an important organic compound widely used in scientific research and lab experiments. It is a colorless, odorless, and a crystalline solid with a melting point of 135-140 °C. 3F5FMC is highly soluble in water and organic solvents, and it is a starting material for synthesizing many other compounds.
Scientific Research Applications
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used as a starting material for synthesizing other compounds, such as 3-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, which is used in the synthesis of pharmaceuticals. 3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is also used as a stabilizer in the synthesis of polymers, as an intermediate in the manufacture of dyes and pigments, and as a reagent in organic synthesis.
Mechanism of Action
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound and can react with other compounds to form new compounds. It can act as an oxidizing agent, reducing agent, or nucleophile depending on the reaction conditions. When it acts as an oxidizing agent, it can oxidize other compounds to form new compounds. When it acts as a reducing agent, it can reduce other compounds to form new compounds. When it acts as a nucleophile, it can react with other compounds to form new compounds.
Biochemical and Physiological Effects
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used as a starting material for synthesizing other compounds that may have biochemical or physiological effects. For example, 3-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, which is synthesized from 3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, is used in the synthesis of pharmaceuticals.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for lab experiments. It is highly soluble in water and organic solvents, making it easy to work with. It is also a relatively stable compound, making it less prone to decomposition or other reactions. Additionally, it is relatively inexpensive, making it an economical choice for experiments.
However, 3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% also has some limitations. It is a highly reactive compound and can react with other compounds to form new compounds. Therefore, it must be used with caution and stored in a safe place. Additionally, it is not known to have any direct biochemical or physiological effects, so it is not suitable for experiments involving the study of biochemical or physiological effects.
Future Directions
There are many potential future directions for the use of 3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in scientific research. For example, it could be used to synthesize new compounds with potential pharmaceutical applications. It could also be used as a starting material for synthesizing polymers with unique properties. Additionally, it could be used to study the mechanism of action of other compounds and to develop new synthetic strategies. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Synthesis Methods
3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized through a series of reactions of 2-fluoro-5-methoxycarbonylphenol and 3-fluoro-5-chlorophenol. In the first step, 2-fluoro-5-methoxycarbonylphenol is reacted with 3-fluoro-5-chlorophenol in the presence of a base catalyst such as potassium carbonate or sodium hydroxide to form the intermediate 3-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol. The intermediate is then reacted with a reducing agent such as sodium borohydride to yield 3-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%.
Properties
IUPAC Name |
methyl 4-fluoro-3-(3-fluoro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHIUSQUNSGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684477 |
Source
|
Record name | Methyl 3',6-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-94-4 |
Source
|
Record name | Methyl 3',6-difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.